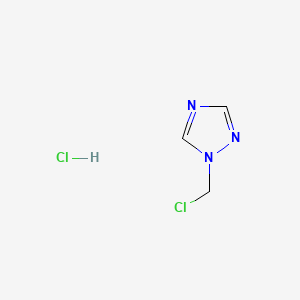

1-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-1-7-3-5-2-6-7;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVWDLWTFIDZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding triazole derivatives.

Oxidation: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Medicinal Chemistry

1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its chloromethyl group facilitates nucleophilic substitution reactions that enable the incorporation of diverse functional groups into triazole derivatives. This versatility is essential for developing compounds with potential therapeutic activities against various diseases .

Case Study: Antifungal Agents

Research has demonstrated that derivatives of 1-(chloromethyl)-1H-1,2,4-triazole exhibit significant antifungal properties. For instance, modifications of this compound have led to the development of novel antifungal agents that target specific fungal pathogens while minimizing toxicity to human cells .

Agricultural Chemistry

In agricultural science, this compound is utilized in the formulation of fungicides and herbicides. The ability to modify its structure allows for the creation of effective agrochemicals that can combat plant diseases and enhance crop yield.

Case Study: Pesticide Development

A study highlighted the synthesis of a new class of fungicides derived from 1-(chloromethyl)-1H-1,2,4-triazole that demonstrated improved efficacy against resistant fungal strains. These compounds showed promising results in field trials, indicating their potential for commercial agricultural use .

Organic Synthesis

The compound is extensively used as a building block in organic synthesis due to its reactive nature. It can participate in various chemical reactions including:

- Substitution Reactions: Facilitating the introduction of different functional groups.

- Cyclization Reactions: Leading to the formation of complex cyclic structures which are important in drug design .

Example Reaction:

An example reaction involves using 1-(chloromethyl)-1H-1,2,4-triazole in the synthesis of more complex triazole derivatives through nucleophilic attack by amines or alcohols .

Applications Overview Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Antifungal activity against specific pathogens |

| Agricultural Chemistry | Development of fungicides and herbicides | Effective against resistant fungal strains |

| Organic Synthesis | Building block for complex organic compounds | Versatile reactions leading to diverse chemical structures |

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with biological targets through the triazole ring. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. For example, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately cell death.

Comparison with Similar Compounds

Key Properties

- Reactivity: The chloromethyl group (-CH₂Cl) enhances electrophilicity, enabling nucleophilic substitution reactions with amines, phenols, and azoles .

- Applications : Primarily used to synthesize energetic salts (e.g., triazolium-based diquaternary salts) and pharmaceutical precursors (e.g., letrozole) .

Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The hydrochloride salt form improves water solubility, critical for reactions in aqueous media. Neutral triazoles (e.g., letrozole) require organic solvents for synthesis .

- Stability : The chloromethyl group confers higher reactivity but lower thermal stability compared to penconazole’s dichlorophenyl-propyl chain, which enhances environmental persistence .

Biological Activity

1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on various research findings.

Chemical Structure and Synthesis

This compound is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and a chloromethyl group. The chloromethyl group at the 1-position enhances its reactivity, making it a versatile building block for synthesizing biologically active compounds.

Synthesis Methods:

- The compound can be synthesized from 1H-1,2,4-triazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

- Reaction conditions must be optimized to achieve high yield and purity, often involving catalysts and controlled temperatures.

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance:

- A compound derived from this scaffold demonstrated an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by 16-fold .

- Other studies indicate broad-spectrum antifungal activity against various human pathogenic fungi, including Cryptococcus neoformans and Trichophyton rubrum, with MIC values ranging from 0.00097 to 0.0156 μg/mL .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties:

- A study reported that triazole derivatives displayed MIC values between 4.35–25.63 μg/mL against Mycobacterium tuberculosis (Mtb), indicating potential as anti-TB agents .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of compounds related to this compound:

- Certain derivatives have shown potent antiproliferative effects in breast cancer cell lines (e.g., MCF-7), with IC50 values as low as 52 nM. These compounds induce apoptosis and G2/M phase cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase activity, affecting neurotransmission pathways and potentially leading to increased acetylcholine levels in synaptic clefts.

- Nucleophilic Substitution : The reactive chloromethyl group allows for nucleophilic substitution reactions that can introduce diverse functional groups into the triazole framework, enhancing its biological activity.

Applications in Research and Industry

The versatility of this compound extends across multiple fields:

- Medicinal Chemistry : It serves as a key intermediate for synthesizing novel antifungal and anticancer agents.

- Agricultural Science : Its derivatives are explored for use as fungicides due to their potent antifungal properties.

Case Studies

Case Study 1: Antifungal Activity

A recent study synthesized several triazole derivatives based on the scaffold of this compound. These compounds were tested against a range of fungal pathogens. The most effective derivative exhibited an MIC significantly lower than standard antifungals like fluconazole.

Case Study 2: Anticancer Properties

Another study focused on the synthesis of diaryl triazole derivatives from the base compound. These derivatives were assessed for their ability to disrupt microtubule formation in cancer cells. Results indicated that some compounds not only inhibited cell proliferation but also induced apoptosis effectively in breast cancer models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves two steps:

- Step 1 : Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under catalyst-free, solvent-free conditions.

- Step 2 : Chlorination of the intermediate (1-(hydroxymethyl)-1,2,4-triazole) using thionyl chloride (SOCl₂) in chloroform. Chloroform dissolves the intermediate, enabling controlled addition of SOCl₂ and reducing reagent waste. Total yields exceed 92.3% .

- Key Factors :

- Solvent choice (chloroform enhances reaction control).

- Catalyst-free hydroxymethylation minimizes side reactions.

- Temperature control during SOCl₂ addition prevents exothermic decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on chloromethyl (-CH₂Cl) and triazole ring protons.

- FTIR : Identify C-Cl stretching (550–750 cm⁻¹) and triazole ring vibrations (1,450–1,600 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as demonstrated for analogous triazolium salts) .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/Cl content.

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of chloromethylation?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the chlorination step to identify transition states and intermediates. For example, calculate activation energies for SOCl₂-mediated substitution at the hydroxymethyl group.

- Solvent Effects : Use COSMO-RS simulations to assess chloroform’s role in stabilizing intermediates .

- Kinetic Studies : Compare computed rate constants with experimental data to validate mechanistic pathways.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use HPLC-MS to detect impurities (e.g., over-chlorinated derivatives or unreacted intermediates).

- Process Optimization :

- Controlled Reagent Addition : Gradual SOCl₂ addition minimizes localized overheating.

- Purification : Recrystallization from ethanol/water mixtures removes polar byproducts .

- In Situ Monitoring : Implement Raman spectroscopy to track reaction progress and terminate at optimal conversion.

Q. How does the chloromethyl group’s electronic and steric profile influence its reactivity in agrochemical intermediates?

- Methodological Answer :

- Nucleophilic Substitution : The chloromethyl (-CH₂Cl) group acts as a leaving group, enabling substitution with thiols or amines in pesticide synthesis (e.g., penconazole derivatives) .

- Structure-Activity Relationships (SAR) : Compare reactivity with analogues (e.g., 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride) to assess steric effects on biological activity .

- Thermodynamic Stability : Evaluate hydrolysis kinetics in aqueous media to determine shelf-life under storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.